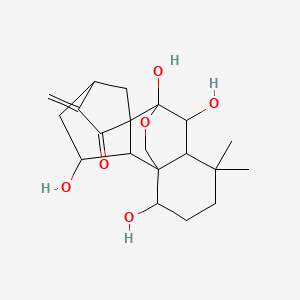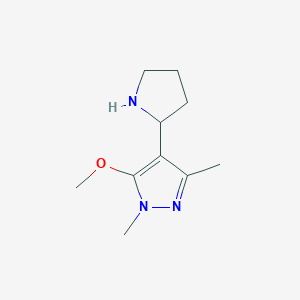![molecular formula C10H13Cl2N B12108901 [3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)
[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,3-Dichlorphenyl)-propyl]-methylamin: ist eine organische Verbindung, die durch das Vorhandensein einer Dichlorphenylgruppe gekennzeichnet ist, die an eine Propylkette gebunden ist, welche wiederum mit einer Methylamingruppe verknüpft ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von [3-(2,3-Dichlorphenyl)-propyl]-methylamin erfolgt typischerweise durch die Reaktion von 2,3-Dichlorbenzylchlorid mit Propylamin unter basischen Bedingungen. Die Reaktion wird in Gegenwart einer geeigneten Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die während der Reaktion entstehende Salzsäure zu neutralisieren. Die Reaktionsmischung wird dann erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion von [3-(2,3-Dichlorphenyl)-propyl]-methylamin kontinuierliche Fließverfahren umfassen, um eine effiziente und gleichmäßige Produktion zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können die Ausbeute und Reinheit der Verbindung verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: [3-(2,3-Dichlorphenyl)-propyl]-methylamin kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart starker Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid. Diese Reaktionen können zur Bildung entsprechender Aldehyde oder Carbonsäuren führen.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden, was zur Bildung von Aminen oder Alkoholen führt.
Substitution: Die Dichlorphenylgruppe in der Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nukleophile wie Hydroxid-, Alkoxid- oder Amingruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Natriumhydroxid, Kaliumcarbonat, organische Lösungsmittel wie Ethanol oder Methanol.
Hauptprodukte:
Oxidation: Aldehyde, Carbonsäuren.
Reduktion: Amine, Alkohole.
Substitution: Hydroxylierte oder aminierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird [3-(2,3-Dichlorphenyl)-propyl]-methylamin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine Reaktivität und funktionellen Gruppen machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
Biologie: Die Verbindung hat potenzielle Anwendungen in der biologischen Forschung, insbesondere in der Untersuchung der Enzyminhibition und Rezeptorbindung. Ihre Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielmolekülen zu interagieren, was sie in der Medikamentenentwicklung und -forschung nützlich macht.
Medizin: In der pharmazeutischen Chemie wird [3-(2,3-Dichlorphenyl)-propyl]-methylamin auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitstruktur für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten oder Zustände abzielen.
Industrie: Industriell kann die Verbindung bei der Herstellung von Spezialchemikalien, Agrochemikalien und Pharmazeutika verwendet werden. Ihre einzigartigen Eigenschaften machen sie wertvoll für die Formulierung von Produkten, die bestimmte chemische Funktionalitäten erfordern.
Wirkmechanismus
Der Wirkmechanismus von [3-(2,3-Dichlorphenyl)-propyl]-methylamin umfasst seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Dichlorphenylgruppe kann an hydrophobe Taschen in Proteinen binden, während die Amingruppe Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of [3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can bind to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
2,3-Dichlorphenylpiperazin: Eine Verbindung mit einer ähnlichen Dichlorphenylgruppe, aber einer anderen Aminosäurestruktur.
3-(2,3-Dichlorphenyl)-propionsäure: Eine strukturell verwandte Verbindung mit einer Carboxylgruppe anstelle einer Methylamingruppe.
2,3-Dichlor-dl-phenylalanin: Ein Aminosäurederivat mit einer ähnlichen Dichlorphenylgruppe.
Einzigartigkeit: [3-(2,3-Dichlorphenyl)-propyl]-methylamin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht.
Eigenschaften
Molekularformel |
C10H13Cl2N |
|---|---|
Molekulargewicht |
218.12 g/mol |
IUPAC-Name |
3-(2,3-dichlorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-13-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6,13H,3,5,7H2,1H3 |
InChI-Schlüssel |
VDCDETGJEYXSQO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)




![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)



